molecular formula C14H20N2O B2602430 N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide CAS No. 1797614-47-1

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide

Cat. No. B2602430
CAS RN: 1797614-47-1
M. Wt: 232.327
InChI Key: OTIYTFNARGUBPS-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide, also known as Compound A, is a synthetic compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In agriculture, it has been investigated as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, it has been studied for its potential use in the development of new materials with unique properties.

Mechanism Of Action

The mechanism of action of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of certain cell surface markers involved in inflammation, and induce apoptosis in cancer cells. In addition, it has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also investigating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, there is ongoing research into the development of new materials based on N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide and its derivatives.

Synthesis Methods

The synthesis of N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide involves the reaction of 1-cyano-2-methylcyclopentene with propargyl bromide in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product.

properties

IUPAC Name

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-5-6-9-13(17)16-14(11-15)10-7-8-12(14)2/h1,12H,4-10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYTFNARGUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)NC(=O)CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methylcyclopentyl)hept-6-ynamide

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